4-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-dihydroquinoxalin-2-one is a complex organic compound that belongs to the class of quinoxalines, which are heterocyclic compounds containing a fused benzene and pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-dihydroquinoxalin-2-one typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through the reaction of pyridine derivatives with suitable imidazole precursors under specific conditions, such as high temperatures and the presence of catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-dihydroquinoxalin-2-one has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which 4-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-dihydroquinoxalin-2-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines
Quinoxalines
Imidazopyrazines
Uniqueness: 4-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-dihydroquinoxalin-2-one stands out due to its unique structural features, which allow for a wide range of chemical modifications and applications. Its ability to undergo various reactions and its potential biological activity make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-(imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16-11-19(14-6-2-1-5-13(14)18-16)10-12-9-17-15-7-3-4-8-20(12)15/h1-9H,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHHMQLOAHPWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1CC3=CN=C4N3C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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